Tridehydro Pirlimycin is a semi-synthetic antibiotic derived from the natural compound pirlimycin, which is produced by Streptomyces hygroscopicus. This compound is primarily utilized in veterinary medicine, particularly for treating mastitis in dairy cows. Tridehydro Pirlimycin is classified as a lincosamide antibiotic, which functions by inhibiting bacterial protein synthesis.
Tridehydro Pirlimycin originates from the fermentation products of Streptomyces hygroscopicus, a bacterium known for its ability to produce various bioactive compounds. The classification of Tridehydro Pirlimycin falls under the lincosamide class of antibiotics, which are characterized by their mechanism of action that targets the 50S subunit of the bacterial ribosome.
The synthesis of Tridehydro Pirlimycin involves several chemical modifications to the parent compound pirlimycin. The process typically includes:
The detailed synthetic pathway can vary, but it generally requires careful control of reaction conditions such as temperature and pH to ensure optimal yield and purity.
The molecular formula for Tridehydro Pirlimycin is . Its structure features a characteristic lincosamide backbone with specific functional groups that contribute to its biological activity.
Tridehydro Pirlimycin undergoes various chemical reactions, primarily related to its interactions with bacterial cells:
These reactions are crucial for understanding both its efficacy as an antibiotic and its pharmacokinetic properties.
The mechanism of action for Tridehydro Pirlimycin involves:
Data from studies indicate that Tridehydro Pirlimycin exhibits significant activity against Gram-positive bacteria, particularly those responsible for mastitis in dairy cattle.
Relevant analyses show that Tridehydro Pirlimycin maintains its potency under controlled conditions but should be protected from light and moisture.
Tridehydro Pirlimycin is primarily used in veterinary medicine for:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4